molecular formula C10H12N2O5S B14809096 N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide

N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide

Cat. No.: B14809096
M. Wt: 272.28 g/mol
InChI Key: NNBQRUWEDZXUCA-UHFFFAOYSA-N
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Description

N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is a chemical compound with the molecular formula C10H12N2O5S and a molecular weight of 272.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a nitro group, and a methanesulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide typically involves the reaction of 3-cyclopropoxy-2-nitroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Oxidation: The cyclopropoxy group can be oxidized to a cyclopropyl alcohol using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols, organic solvents like dichloromethane.

    Oxidation: Potassium permanganate, aqueous conditions.

Major Products Formed

    Reduction: 3-Cyclopropoxy-2-aminophenylmethanesulfonamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Cyclopropyl alcohol derivatives.

Scientific Research Applications

N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The methanesulfonamide group can also participate in hydrogen bonding and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Cyclopropoxy-2-nitrophenyl)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it valuable in various research applications, particularly in the development of new drugs and materials.

Properties

Molecular Formula

C10H12N2O5S

Molecular Weight

272.28 g/mol

IUPAC Name

N-(3-cyclopropyloxy-2-nitrophenyl)methanesulfonamide

InChI

InChI=1S/C10H12N2O5S/c1-18(15,16)11-8-3-2-4-9(10(8)12(13)14)17-7-5-6-7/h2-4,7,11H,5-6H2,1H3

InChI Key

NNBQRUWEDZXUCA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)OC2CC2)[N+](=O)[O-]

Origin of Product

United States

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